6-amino-4-methylpyridin-2(1H)-one
Overview
Description
6-amino-4-methylpyridin-2(1H)-one is a heterocyclic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This compound is known for its unique structure, which includes an amino group and a methyl group attached to a dihydropyridinone ring. It is used in various scientific research applications due to its interesting chemical properties and biological activities.
Mechanism of Action
Mode of Action
It is known that the compound exhibits a pronounced antidote effect against the herbicide 2,4-d (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments on sunflower seedlings . It also acts as an adsorption-type corrosion inhibitor .
Result of Action
It has been observed to have a pronounced antidote effect against the herbicide 2,4-d and to act as an adsorption-type corrosion inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-4-methyl-1,2-dihydropyridin-2-one. For instance, at a concentration of 2.0 g/dm³, the passivity state of the compound was deepened, and the anode current density was sharply decreased
Biochemical Analysis
Biochemical Properties
6-Amino-4-methyl-1,2-dihydropyridin-2-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. Additionally, 6-Amino-4-methyl-1,2-dihydropyridin-2-one can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in various biochemical pathways .
Cellular Effects
6-Amino-4-methyl-1,2-dihydropyridin-2-one has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are crucial for understanding how 6-Amino-4-methyl-1,2-dihydropyridin-2-one impacts cellular function and overall cell health .
Molecular Mechanism
The molecular mechanism of 6-Amino-4-methyl-1,2-dihydropyridin-2-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. Additionally, 6-Amino-4-methyl-1,2-dihydropyridin-2-one can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-4-methyl-1,2-dihydropyridin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Amino-4-methyl-1,2-dihydropyridin-2-one remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 6-Amino-4-methyl-1,2-dihydropyridin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and metabolic activity. At high doses, 6-Amino-4-methyl-1,2-dihydropyridin-2-one can cause toxic or adverse effects, including cellular damage and impaired function. These dosage effects are crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
6-Amino-4-methyl-1,2-dihydropyridin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and cofactor availability. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Amino-4-methyl-1,2-dihydropyridin-2-one within cells and tissues are critical for its activity and function. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. These interactions are essential for understanding how 6-Amino-4-methyl-1,2-dihydropyridin-2-one is distributed within the body and its potential therapeutic effects .
Subcellular Localization
The subcellular localization of 6-Amino-4-methyl-1,2-dihydropyridin-2-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-amino-4-methylpyridin-2(1H)-one involves the reaction of 2-chloro-4-amino-5-methylpyridine with ethylene glycol . The reaction is typically carried out under reflux conditions, and the crude product is precipitated by adding a hydrochloric acid/methanol solution.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing and custom synthesis . The compound is often produced in large quantities to meet the demands of various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-methylpyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formaldehyde, primary amines, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyridines and pyridone derivatives .
Scientific Research Applications
6-amino-4-methylpyridin-2(1H)-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-amino-4-methylpyridin-2(1H)-one can be compared with other similar compounds, such as:
6-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one: This compound has a similar structure but with an additional methyl group.
4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin: This compound shares a pyridone core structure but has different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-4-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(7)8-6(9)3-4/h2-3H,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRLXRRNYHEJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427680 | |
Record name | 6-Amino-4-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51564-93-3 | |
Record name | 6-Amino-4-methyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51564-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-4-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-4-methyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.